Cyanine-3-maleimide

Description

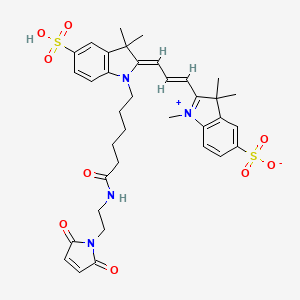

Cyanine-3-maleimide (Cy3-maleimide) is a thiol-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules containing free sulfhydryl (-SH) groups. The maleimide functional group enables selective conjugation with cysteine residues or other thiolated targets via Michael addition, forming stable thioether bonds . Cy3-maleimide exhibits absorption maxima at ~550 nm and emission maxima at ~570 nm, making it suitable for applications requiring orange-red fluorescence . It is particularly valued for its high labeling efficiency, as demonstrated in studies where it achieved near-complete labeling of Bax mutant proteins at a 10:1 molar excess . For sensitive proteins (e.g., antibodies), water-soluble variants like Sulfo-Cyanine3-maleimide are recommended to minimize aggregation and improve solubility .

Structure

2D Structure

Properties

Molecular Formula |

C36H42N4O9S2 |

|---|---|

Molecular Weight |

738.9 g/mol |

IUPAC Name |

2-[(E,3Z)-3-[1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C36H42N4O9S2/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49) |

InChI Key |

LOVTXMZOYVAEPC-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Conventional Condensation Reactions

The foundational synthesis of cyanine dyes, including this compound, involves stepwise condensation reactions between nucleophilic heterocyclic precursors. As reported by Wolf et al., the reaction typically employs two indolenine derivatives and a bis-electrophilic coupling agent, such as malondialdehyde bis(dimethyl acetal), to form the polymethine bridge characteristic of cyanine dyes. This method, while effective for small-scale synthesis, faces challenges in scalability due to the thermal instability of intermediates and the propensity for symmetric byproduct formation.

Recent advancements have addressed these limitations through modular synthetic strategies. For instance, researchers optimized the synthesis by introducing functional groups in the final steps to prevent degradation during earlier high-temperature reactions. This approach begins with a commercially available indolenine derivative, which undergoes N-alkylation to form a carboxy-indolium precursor (Scheme 2 in ref.). The carboxylic acid group in this precursor enables subsequent conjugation with maleimide-containing ligands under mild conditions, circumventing the need for harsh reagents that could compromise the dye’s photostability.

Functionalization with Maleimide Groups

The maleimide moiety is introduced via a two-step process:

- Activation of the Carboxylic Acid : The carboxy-indolium precursor reacts with N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) to form an active ester intermediate.

- Conjugation with Maleimide-Amine Derivatives : The activated ester couples with a maleimide-containing amine (e.g., 3-maleimidopropylamine) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Critical to this step is the avoidance of strong activating agents like HATU or PyBOP, which induce cleavage of the indolium side chains. Optimal conditions use EDC- HCl with hydroxybenzotriazole (HOBt) in DCM, achieving >90% conversion without significant degradation (Table 1, entry 5).

Preparation of Stock Solutions for Protein Labeling

Dye Stock Solution Protocol

Per AAT Bioquest’s technical guidelines, this compound requires reconstitution in anhydrous dimethyl sulfoxide (DMSO) to a 10 mM stock concentration. The following table outlines DMSO volumes needed for common masses:

Table 1. Reconstitution Volumes for this compound Stock Solutions

| Mass (mg) | Volume for 10 mM (µL) |

|---|---|

| 0.1 | 11.535 |

| 0.5 | 57.675 |

| 1.0 | 115.351 |

| 5.0 | 576.754 |

| 10.0 | 1,154.70 |

The stock solution must be aliquoted and stored at -20°C, protected from light and moisture, to prevent hydrolysis of the maleimide group. Extended storage (>4 weeks) or repeated freeze-thaw cycles reduce labeling efficiency due to maleimide ring opening.

Protein Conjugation Conditions

Successful labeling necessitates:

- pH Control : The protein solution (e.g., antibody) must be adjusted to pH 6.5 ± 0.5 using 100 mM MES buffer. Deviations beyond this range promote maleimide hydrolysis or thiolate anion formation, both detrimental to conjugation yield.

- Protein Purity : Contaminants like bovine serum albumin (BSA) compete for maleimide binding sites, necessitating >90% pure antibodies for efficient labeling.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The modular synthesis route employs acetonitrile as the solvent for N-alkylation due to its balance of polarity and boiling point, which minimizes side reactions while allowing reflux conditions. Elevated temperatures (>80°C) during hemicyanine formation risk decomposition of the indolium core, necessitating strict temperature monitoring via HPLC-MS.

Reagent Stoichiometry and Additives

Excess malondialdehyde dianilide (1.1 equiv) ensures complete consumption of the indolenine derivative, reducing symmetric dye byproducts. Additives like HOBt suppress O→N acyl migration in active ester intermediates, a common side reaction in carbodiimide-mediated couplings (Table 1, entry 5 vs. entry 4).

Purification Strategies

Aqueous Workup and Solvent Extraction

Crude this compound is purified via sequential washes with saturated sodium bicarbonate and ethyl acetate, exploiting the dye’s pH-dependent solubility. This removes unreacted acetophenone byproducts and residual acetic acid from the reaction mixture.

Chromatographic Challenges

Traditional silica gel chromatography is unsuitable due to irreversible dye adsorption. Reversed-phase C-18 columns resolve this but are cost-prohibitive for gram-scale preparations. Preparative HPLC remains the gold standard for >99% purity, albeit with significant material loss (~20%) from column retention.

Chemical Reactions Analysis

Types of Reactions

Cyanine-3-maleimide primarily undergoes addition reactions with thiol groups, forming stable thioether bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation .

Common Reagents and Conditions

The reaction between this compound and thiol groups is typically carried out in a buffer solution at a pH of 6.5 to 7.5. Common reagents used in this reaction include tris-carboxyethylphosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds and generate free thiol groups .

Major Products Formed

The primary product of the reaction between this compound and thiol groups is a thioether-linked conjugate. This product is stable and retains the fluorescent properties of the cyanine dye, making it useful for various labeling applications .

Scientific Research Applications

Cyanine-3-Maleimide: Applications in Scientific Research

This compound (Cy3-maleimide) is a thiol-reactive fluorescent dye widely employed in biological and chemical research for labeling biomolecules . This reagent, an analog of Cy3, allows researchers to attach a fluorophore to proteins and peptides containing cysteine residues, as well as to other thiolated molecules like thiol-containing oligonucleotides .

Properties of this compound

Cy3-maleimide is an orange-fluorescent dye with an excitation maximum of 555 nm and an emission maximum of 567 nm . It is water-soluble and pH-insensitive between pH 4 and 10 . Key properties include:

- Reactivity : Cy3-maleimide reacts with sulfhydryl groups, enabling selective and efficient labeling at neutral pH . Cystines should be reduced with TCEP (tris-carboxyethylphosphine) prior to labeling .

- Fluorescence : Upon binding to proteins, Cy3 dyes exhibit enhanced fluorescence . Cy3 conjugates can be excited using the 532 nm or 555 nm laser line and visualized with TRITC (tetramethylrhodamine) filter sets .

- Alternatives : While Cy3-maleimide is suitable for moderate-to-high abundance targets, Alexa Fluor 555 maleimide is recommended for low-abundance biological targets due to reduced self-quenching at high molar ratios . Sulfo-Cyanine3-maleimide is a water-soluble alternative recommended for labeling antibodies and labile proteins under mild, aqueous conditions .

- Spectral Properties : Cy3-maleimide has an excitation wavelength of 555 nm and an emission wavelength of 565 nm . It has an extinction coefficient of 150000 cm-1 M-1 and a quantum yield of 0.15 .

Case Studies

- Drug-Free Albumin-Triggered Sensitization of Cancer Cells : In a study on cancer cells, Cy3 was used to label albumin and MORF2 to investigate the binding and internalization of these molecules in Raji cells. The study found that multivalent binding of CD20-pretargeted Fab'-MORF1 by high valence of HSA-(MORF2) was required to trigger CD20 crosslinking and subsequent calcium influx .

- Fluorescence Efficiency of Cyanine Dyes : The fluorescent properties of cyanine dyes, including Cy3, have been investigated. The study aimed to understand the impact of solubility and rotational degrees of freedom on the fluorescence efficiency of Cy3 .

Data Table: Spectral Properties of Cyanine 3 Maleimide and Related Dyes

| Name | Excitation (nm) | Emission (nm) | Extinction coefficient (cm-1 M-1) | Quantum yield | Correction Factor (260 nm) | Correction Factor (280 nm) |

|---|---|---|---|---|---|---|

| Cyanine 3 bisacid [equivalent to Cy3® bisacid] | 555 | 569 | 150000 1 | 0.15 1 | 0.07 | 0.073 |

| Cyanine 3 monoacid [equivalent to Cy3® acid] | 555 | 569 | 150000 1 | 0.15 1 | 0.07 | 0.073 |

| Cyanine 5 maleimide [equivalent to Cy5® maleimide] | 651 | 670 | 250000 1 | 0.27 1, 0.4 2 | 0.02 | 0.03 |

| Cyanine 7 maleimide [equivalent to Cy7® maleimide] | 756 | 779 | 250000 | 0.3 | 0.05 | 0.036 |

| Cyanine-3- dUTP [Cy3-dUTP] 1 mM in TE Buffer (pH 7.5) | 555 | 569 | 150000 1 | 0.15 1 | 0.07 | 0.073 |

Mechanism of Action

The mechanism of action of Cyanine-3-maleimide involves the formation of a stable thioether bond with thiol groups on target molecules. This reaction is facilitated by the maleimide group, which undergoes a Michael addition with the thiol group. The resulting conjugate retains the fluorescent properties of the cyanine dye, allowing for visualization and quantification in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanine-3-maleimide belongs to a broader family of cyanine dyes and maleimide-based reagents. Below, we compare its properties with structurally or functionally related compounds.

Structural Comparison

Cyanine3 Derivatives :

- Cy3-NHS Ester : Targets primary amines (lysine residues) instead of thiols, forming stable amide bonds .

- Cy3-COOH : Requires carbodiimide activation (e.g., EDC) for conjugation to amines, offering flexibility in crosslinking strategies .

- Cy3-Hydrazide : Reacts with carbonyl groups (e.g., oxidized glycans), enabling glycoprotein labeling .

Maleimide-Based Dyes :

Spectral and Functional Properties

Reactivity and Selectivity

- Thiol vs. Amine Targeting : Cy3-maleimide’s selectivity for thiols avoids interference with lysine residues, unlike Cy3-NHS ester. This is critical in studies where lysine modification could disrupt protein function .

- Kinetics : Maleimide-thiol reactions proceed rapidly at neutral to slightly alkaline pH (7.0–8.0), whereas NHS-amine reactions require higher pH (8.5–9.5) .

- Stability : Thioether bonds formed by Cy3-maleimide are more stable than NHS-ester-mediated amide bonds under reducing conditions .

Q & A

Q. What are the critical experimental parameters for conjugating Cyanine-3-maleimide to thiol-containing biomolecules?

Cy3-Mal reacts selectively with free thiol groups (e.g., cysteine residues in proteins) under mildly reducing conditions (pH 6.5–7.5). Key parameters include:

- Molar ratio optimization : Use a 5–10× molar excess of Cy3-Mal to target thiol groups to ensure complete labeling while minimizing aggregation .

- Reaction time : 1–2 hours at 4°C to balance efficiency and protein stability.

- Buffer compatibility : Avoid amine-containing buffers (e.g., Tris) or strong reducing agents (e.g., DTT > 1 mM), which compete with or degrade the maleimide-thiol bond .

- Purification : Confirm conjugation efficiency via size-exclusion chromatography or SDS-PAGE with fluorescence detection .

Q. How should Cy3-Mal-labeled samples be stored to maintain fluorescence stability?

Q. What analytical techniques validate Cy3-Mal conjugation and quantify labeling efficiency?

- Absorbance spectroscopy : Calculate dye-to-protein ratio (DPR) using Cy3’s ε550 nm ≈ 150,000 M<sup>-1</sup>cm<sup>-1</sup> and protein-specific ε (e.g., BSA at 280 nm). Correct for dye absorbance overlap at 280 nm .

- Fluorescence spectroscopy : Confirm emission at 570 nm (Cy3’s peak) and compare with unlabeled controls to rule out autofluorescence .

- Mass spectrometry : Detect mass shifts corresponding to Cy3-Mal (MW ~765.3 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictory fluorescence data in Cy3-Mal-based assays (e.g., quenching or signal enhancement)?

Contradictions often arise from:

- Environmental sensitivity : Cy3 fluorescence decreases in acidic or hydrophobic environments. Validate pH and solvent conditions using control buffers .

- Aggregation : High dye-to-protein ratios (>3:1) cause self-quenching. Titrate Cy3-Mal and monitor fluorescence intensity vs. concentration .

- Photobleaching : Limit exposure to intense light during imaging. Use antifade reagents (e.g., ProLong Diamond) for fixed samples .

- Interfering analytes : Test for competing thiols (e.g., glutathione in cell lysates) via pre-blocking with iodoacetamide .

Q. What strategies optimize Cy3-Mal labeling for live-cell imaging without perturbing biological activity?

- Low-temperature labeling : Incubate cells with Cy3-Mal at 4°C for 15–30 minutes to reduce internalization and non-specific binding .

- Pulse-chase experiments : Use short labeling times followed by wash steps to minimize cytotoxicity.

- Activity assays : Post-labeling, validate target protein function (e.g., enzymatic activity, ligand binding) to confirm minimal perturbation .

Q. How should researchers design controls to distinguish specific vs. non-specific Cy3-Mal binding in complex biological systems?

- Negative controls : Use thiol-blocked samples (pretreated with N-ethylmaleimide) to quantify non-specific binding .

- Competition assays : Co-incubate with excess unlabeled maleimide to compete for binding sites.

- Imaging controls : Include cells or tissues lacking the target protein (e.g., knockout lines) to isolate background fluorescence .

Q. What statistical methods are appropriate for analyzing Cy3-Mal-derived quantitative data (e.g., FRET, flow cytometry)?

- FRET efficiency : Calculate using the formula E = 1 – (IDA/ID), where IDA is donor intensity in the presence of acceptor (Cy3) and ID is donor-only intensity. Validate with acceptor photobleaching .

- Flow cytometry data : Apply Gaussian fitting to fluorescence histograms to distinguish labeled vs. unlabeled populations. Use Kolmogorov-Smirnov tests for significance .

Methodological Best Practices

- Reproducibility : Document reaction conditions (pH, temperature, buffer composition) and instrument settings (e.g., excitation/emission wavelengths, detector gain) in supplementary materials .

- Ethical data presentation : Report raw fluorescence values alongside normalized data. Disclose outlier exclusion criteria .

- Literature synthesis : Use databases like SciFinder or Web of Science to compare labeling protocols and identify consensus methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.